Technical Monograph: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide
Technical Monograph: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide
A Guide to Synthesis, Reactivity, and Application in Covalent Discovery[1]
Executive Summary
2-Chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) is a bifunctional electrophilic scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and chemoproteomics .[1] Structurally, it consists of a reactive
Unlike its anilide analogs, the benzyl methylene spacer (
Part 1: Molecular Architecture & Physicochemical Profile[1]
The molecule functions as a covalent electrophile . The chloroacetamide moiety serves as the reactive center, designed to alkylate nucleophilic side chains (primarily Cysteine thiolates) via an irreversible
Structural Analysis[1][3]
-
Warhead (
-Chloroacetamide): A moderate electrophile.[1] Less reactive than iodoacetamides (reducing non-specific toxicity) but more reactive than acrylamides (Michael acceptors).[1] -
Linker (Benzyl Methylene): Provides rotational freedom, allowing the warhead to orient itself within a binding pocket.
-
Tail (Dimethylaniline): Acts as a hydrophobic anchor with a hydrogen bond acceptor (tertiary amine), often driving initial non-covalent affinity to the target protein.[1]
Physicochemical Data Table
| Property | Value / Descriptor | Relevance |
| CAS Number | 57678-38-3 | Unique Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 226.70 g/mol | Fragment-compliant (<300 Da) |
| Predicted LogP | ~1.6 - 1.9 | Lipophilicity suitable for cell permeability |
| H-Bond Donors | 1 (Amide NH) | Directional binding interaction |
| H-Bond Acceptors | 2 (Amide O, Tertiary N) | Solubility & receptor interaction |
| Electronic Character | Electrophilic ( | Reactivity toward nucleophiles |
Part 2: Synthetic Methodology
Objective: Synthesize 2-chloro-N-[4-(dimethylamino)benzyl]acetamide via N-acylation. Principle: The nucleophilic primary amine of the benzylamine attacks the electrophilic carbonyl of chloroacetyl chloride.
Reagents & Materials
-
Substrate: 4-(Dimethylamino)benzylamine dihydrochloride (or free base).[1]
-
Acylating Agent: Chloroacetyl chloride (1.1 equiv).[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv if using salt; 1.2 equiv if using free base).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Protocol Workflow
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-(dimethylamino)benzylamine in anhydrous DCM under an inert atmosphere (
or ). -
Basification: Add
dropwise. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm and prevents bis-acylation or polymerization.[1] -
Addition: Add chloroacetyl chloride dropwise over 15–20 minutes. Maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]
-
Workup: Quench with saturated
. Extract with DCM ( ).[1] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Visualization: Synthetic Pathway
Caption: Step-wise acylation mechanism. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.
Part 3: Reactivity & Mechanistic Insights[1]
The defining feature of this molecule is its ability to form a covalent bond with protein targets. This places it in the category of Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action:
Alkylation
The reaction is driven by the attack of a nucleophilic thiolate anion (
-
Selectivity: While reactive, chloroacetamides are generally less promiscuous than
-haloketones.[1] However, they are more reactive than acrylamides. In proteomic screening, they are often used to identify hyper-reactive cysteines.[1] -
Irreversibility: Unlike Michael acceptors (which can sometimes be reversible), the thioether bond formed by chloroacetamide alkylation is stable and irreversible under physiological conditions.
Visualization: Cysteine Targeting Pathway
Caption: The irreversible alkylation of a protein cysteine residue. The local pKa of the cysteine dictates the formation of the reactive thiolate.
Part 4: Spectroscopic Characterization (Expected)
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
1.
- 7.10 – 6.60 ppm: Aromatic protons (AA'BB' system typical of para-substitution).
-
6.00 – 6.50 ppm: Broad singlet (Amide
).[1] -
4.35 ppm: Doublet or singlet (Benzyl
).[1] Key differentiator from anilide. -
4.05 ppm: Singlet (Chloroacetyl
).[1] -
2.95 ppm: Singlet (
, 6 protons).[1]
2. Mass Spectrometry (LC-MS):
-
ESI+:
(approx).[1] -
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (
/ ).[1]
Part 5: Safety & Handling
Warning: As an alkylating agent, this compound is inherently toxic and a potential sensitizer.
-
Hazards:
-
Handling Protocol:
-
Always handle in a fume hood .
-
Double-glove (Nitrile) to prevent skin contact.[1]
-
Quenching Spills: Treat spills with a solution of 10% sodium thiosulfate or dilute ammonia to neutralize the alkylating potential before disposal.
-
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [1]
- Context: Establishes the methodology for using chloroacetamide fragments in chemoproteomics.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [1]
- Context: detailed protocols on screening chloroacetamide libraries against cysteine targets.
-
Enamine Ltd. (2023). "Chloroacetamides: Covalent Warheads." Enamine Technical Library.
- Context: Commercial and technical data on the stability and reactivity profiles of chloroacetamide building blocks.
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide." Merck KGaA.[6]
- Context: Safety and handling data for the closely related phenyl analog, applicable to the benzyl deriv
Sources
- 1. PubChemLite - Acetamide, n-[2-chloro-4-[3-[[2-(dimethylamino)acetyl]amino]-3-methyl-1-butynyl]phenyl]-2-[[1-[2-chloro-5-(trifluoromethyl)phenyl]-1h-tetrazol-5-yl]thio]- (C25H24Cl2F3N7O2S) [pubchemlite.lcsb.uni.lu]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pak.elte.hu [pak.elte.hu]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
